molecular formula C10H9NS B13024011 4-Benzylthiazole

4-Benzylthiazole

Cat. No.: B13024011
M. Wt: 175.25 g/mol
InChI Key: JRPCAQCMKLEXSD-UHFFFAOYSA-N
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Description

4-Benzylthiazole is an organic compound belonging to the thiazole family, characterized by a benzyl group attached to the fourth position of the thiazole ring Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Benzylthiazole can be synthesized through several methods. One common approach involves the reaction of benzyl bromide with thiazole in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction but is optimized for large-scale production, including precise control of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: 4-Benzylthiazole undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert it to thiazolidines using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Benzylthiazole sulfoxide or sulfone.

    Reduction: Thiazolidine derivatives.

    Substitution: Halogenated benzylthiazoles.

Scientific Research Applications

4-Benzylthiazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Medicine: Research has shown its potential as an antimicrobial and anticancer agent.

    Industry: It is utilized in the production of dyes, pigments, and as a corrosion inhibitor.

Mechanism of Action

The mechanism of action of 4-Benzylthiazole varies depending on its application. In biological systems, it often interacts with specific enzymes or receptors, inhibiting their activity. For example, it can inhibit bacterial growth by targeting essential enzymes involved in cell wall synthesis. In cancer research, it may induce apoptosis by interacting with cellular pathways that regulate cell death.

Comparison with Similar Compounds

    Benzothiazole: Lacks the benzyl group but shares the thiazole ring structure.

    2-Aminothiazole: Contains an amino group at the second position of the thiazole ring.

    Thiazole: The parent compound without any substituents.

Uniqueness: 4-Benzylthiazole’s uniqueness lies in the presence of the benzyl group, which enhances its reactivity and potential for functionalization. This makes it more versatile in synthetic applications compared to its simpler counterparts.

Properties

Molecular Formula

C10H9NS

Molecular Weight

175.25 g/mol

IUPAC Name

4-benzyl-1,3-thiazole

InChI

InChI=1S/C10H9NS/c1-2-4-9(5-3-1)6-10-7-12-8-11-10/h1-5,7-8H,6H2

InChI Key

JRPCAQCMKLEXSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CSC=N2

Origin of Product

United States

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